UT-11

Description

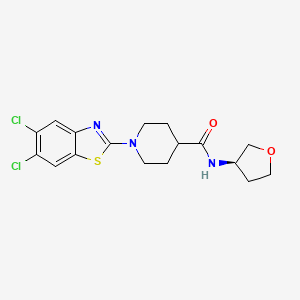

1-(5,6-Dichloro-1,3-benzothiazol-2-yl)-N-[(3R)-oxolan-3-yl]piperidine-4-carboxamide is a synthetic small molecule characterized by a benzothiazole core substituted with 5,6-dichloro groups, a piperidine-4-carboxamide linker, and an (R)-configured oxolan-3-yl moiety. Its molecular formula is C₁₇H₂₀Cl₂N₃O₂S, with a molecular weight of 400.97 g/mol. The stereospecific (3R)-oxolan-3-yl group may contribute to selective interactions, distinguishing it from racemic analogs .

Properties

Molecular Formula |

C17H19Cl2N3O2S |

|---|---|

Molecular Weight |

400.3 g/mol |

IUPAC Name |

1-(5,6-dichloro-1,3-benzothiazol-2-yl)-N-[(3R)-oxolan-3-yl]piperidine-4-carboxamide |

InChI |

InChI=1S/C17H19Cl2N3O2S/c18-12-7-14-15(8-13(12)19)25-17(21-14)22-4-1-10(2-5-22)16(23)20-11-3-6-24-9-11/h7-8,10-11H,1-6,9H2,(H,20,23)/t11-/m1/s1 |

InChI Key |

CAIZZJVFQARMJL-LLVKDONJSA-N |

Isomeric SMILES |

C1COC[C@@H]1NC(=O)C2CCN(CC2)C3=NC4=CC(=C(C=C4S3)Cl)Cl |

Canonical SMILES |

C1CN(CCC1C(=O)NC2CCOC2)C3=NC4=CC(=C(C=C4S3)Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of UT-11 involves several steps, starting from commercially available starting materials. The key steps include the formation of a chlorinated aromatic ring, followed by the introduction of a piperidine ring and a thiadiazole moiety. The final product is obtained through a series of purification steps, including recrystallization and chromatography.

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but is optimized for large-scale production. This involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize impurities and maximize the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

UT-11 undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized to form various oxidized derivatives.

Reduction: Reduction reactions can be used to modify the functional groups on the this compound molecule.

Substitution: this compound can undergo substitution reactions, particularly on the aromatic ring, to introduce different substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Halogenation reactions often use reagents like chlorine or bromine under controlled conditions.

Major Products

The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can be used to study the structure-activity relationship of the compound.

Scientific Research Applications

UT-11 has a wide range of scientific research applications, including:

Chemistry: Used as a tool compound to study the inhibition of mPGES-1 and its effects on prostaglandin synthesis.

Biology: Investigated for its role in modulating inflammatory pathways and its potential neuroprotective effects.

Medicine: Explored as a potential therapeutic agent for treating neuroinflammatory diseases such as Alzheimer’s disease and multiple sclerosis.

Industry: Utilized in the development of new anti-inflammatory drugs and as a reference compound in drug screening assays.

Mechanism of Action

UT-11 exerts its effects by inhibiting the enzyme microsomal prostaglandin E synthase-1 (mPGES-1), which is involved in the production of prostaglandin E2 (PGE2). By inhibiting this enzyme, this compound reduces the levels of PGE2, a pro-inflammatory mediator, thereby dampening the inflammatory response. The molecular targets and pathways involved include the cyclooxygenase (COX) pathway and the downstream signaling cascades that mediate inflammation.

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

The compound shares a benzothiazole-piperidine carboxamide scaffold with multiple analogs, but key structural variations dictate functional differences:

Physicochemical Properties

The compound’s molecular weight (400.97 g/mol) places it within the mid-range of analogs (337–452 g/mol in ). Key properties include:

- Stereochemical Influence : The (R)-oxolan configuration may improve target selectivity over racemic mixtures (e.g., ’s rac-tert-butyl derivative) .

- Solubility : The oxolan oxygen and carboxamide group could mitigate hydrophobicity, aiding aqueous solubility relative to purely aromatic substituents.

Structure-Activity Relationship (SAR) Insights

- Benzothiazole Substitutions : Dichloro > methoxy/ethoxy in enhancing receptor affinity (based on Compound 118’s trifluoromethyl efficacy) .

- Piperidine Position : 4-carboxamide likely optimizes spatial alignment with target binding pockets vs. 3-carboxamide.

- Oxolan Stereochemistry: (R)-configuration may reduce off-target effects compared to non-chiral N-substituents (e.g., diethylamino-propyl in Compound 8) .

Biological Activity

The compound 1-(5,6-dichloro-1,3-benzothiazol-2-yl)-N-[(3R)-oxolan-3-yl]piperidine-4-carboxamide is a member of the benzothiazole family, which has gained attention in medicinal chemistry due to its diverse biological activities. This article aims to explore its biological activity, mechanisms of action, and potential therapeutic applications based on available research findings.

Chemical Structure and Properties

The compound's molecular formula is with a molecular weight of approximately 365.07 g/mol. The structure features a benzothiazole moiety, which is known for its role in various pharmacological activities.

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₁₆Cl₂N₂OS |

| Molecular Weight | 365.07 g/mol |

| CAS Number | 55202-19-2 |

| Melting Point | Not specified |

| Solubility | Not specified |

Antitumor Activity

Research indicates that compounds similar to 1-(5,6-dichloro-1,3-benzothiazol-2-yl)-N-[(3R)-oxolan-3-yl]piperidine-4-carboxamide exhibit significant antitumor properties by inhibiting specific mitotic proteins. For instance, ispinesib, a known kinesin spindle protein (KSP) inhibitor, has shown promising results in cancer therapy by inducing apoptosis in cancer cells and demonstrating tumor regression in vivo .

The primary mechanism involves the inhibition of the KSP, which is crucial for proper mitotic spindle function during cell division. By disrupting this process, the compound can potentially halt the proliferation of cancer cells.

Case Studies

- In Vitro Studies : A study assessed the effects of related benzothiazole derivatives on various cancer cell lines. The results indicated that these compounds significantly inhibited cell viability with IC50 values in the nanomolar range .

- In Vivo Studies : In animal models, compounds with similar structures to our target compound were shown to reduce tumor size significantly when administered at therapeutic doses .

Table 2: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.